molecular formula C7H6N2OS B13146766 2-Methoxythiazolo[4,5-b]pyridine

2-Methoxythiazolo[4,5-b]pyridine

Cat. No.: B13146766
M. Wt: 166.20 g/mol
InChI Key: NIJVGKIFPZMWDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxythiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles. The reaction is carried out in an ethanol medium at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxythiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxythiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Methoxythiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. Its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxythiazolo[4,5-b]pyridine is unique due to the presence of the methoxy group, which enhances its solubility and potentially its bioavailability. This structural feature may also contribute to its distinct pharmacological profile compared to other thiazolo[4,5-b]pyridine derivatives .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methoxy-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H6N2OS/c1-10-7-9-6-5(11-7)3-2-4-8-6/h2-4H,1H3

InChI Key

NIJVGKIFPZMWDM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=CC=N2

Origin of Product

United States

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